4-nitro-N,N-bis(trifluoromethyl)benzamide
Overview
Description
4-nitro-N,N-bis(trifluoromethyl)benzamide is an organic compound characterized by the presence of nitro and trifluoromethyl groups attached to a benzamide core. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications. The trifluoromethyl groups, in particular, contribute to its stability and reactivity, making it a subject of interest in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-N,N-bis(trifluoromethyl)benzamide typically involves the reaction of benzamide with trifluoroacetic anhydride in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then nitrated using a nitrating agent such as nitric acid. The overall reaction can be summarized as follows:
Formation of Intermediate: Benzamide reacts with trifluoroacetic anhydride in the presence of a catalyst to form an intermediate compound.
Nitration: The intermediate is then treated with nitric acid to introduce the nitro group, resulting in the formation of this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
4-nitro-N,N-bis(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like sodium hydride (NaH) or organolithium compounds can facilitate substitution reactions.
Major Products
Oxidation: Further oxidized nitro derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with different functional groups replacing the trifluoromethyl groups.
Scientific Research Applications
4-nitro-N,N-bis(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-nitro-N,N-bis(trifluoromethyl)benzamide involves its interaction with molecular targets through its nitro and trifluoromethyl groups. These functional groups can participate in various chemical interactions, including hydrogen bonding, electrostatic interactions, and hydrophobic effects. The exact molecular pathways depend on the specific application and target molecules involved.
Comparison with Similar Compounds
Similar Compounds
4-nitrobenzamide: Lacks the trifluoromethyl groups, resulting in different chemical properties.
N,N-bis(trifluoromethyl)benzamide: Lacks the nitro group, affecting its reactivity and applications.
4-nitro-N,N-dimethylbenzamide: Contains dimethyl groups instead of trifluoromethyl groups, leading to different stability and reactivity.
Uniqueness
4-nitro-N,N-bis(trifluoromethyl)benzamide is unique due to the presence of both nitro and trifluoromethyl groups, which confer distinct chemical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity patterns.
Properties
IUPAC Name |
4-nitro-N,N-bis(trifluoromethyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F6N2O3/c10-8(11,12)16(9(13,14)15)7(18)5-1-3-6(4-2-5)17(19)20/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMYKGOYAHJKHJG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N(C(F)(F)F)C(F)(F)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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